molecular formula C16H15NO2 B15204189 Methyl (E)-(2-styrylphenyl)carbamate

Methyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B15204189
M. Wt: 253.29 g/mol
InChI Key: PHJVQKWCXJQJNL-VAWYXSNFSA-N
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Description

Methyl (E)-(2-styrylphenyl)carbamate is a carbamate derivative featuring a styrylphenyl group linked to a methyl carbamate moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity . The (E)-styryl configuration may influence its electronic properties and biological interactions, as seen in other styryl-substituted compounds .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

methyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C16H15NO2/c1-19-16(18)17-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11+

InChI Key

PHJVQKWCXJQJNL-VAWYXSNFSA-N

Isomeric SMILES

COC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Structural Overview and Key Properties

Methyl (E)-(2-styrylphenyl)carbamate (PubChem CID: 20667617) has a molecular weight of 253.29 g/mol. Its structure comprises a phenyl ring substituted with a trans-styryl group at the ortho position and a methyl carbamate moiety. The E-configuration of the styryl double bond is critical for its biological and physicochemical properties. Key identifiers include:

  • SMILES : COC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2
  • InChIKey : PHJVQKWCXJQJNL-VAWYXSNFSA-N

Preparation Methods

Heck Coupling Followed by Carbamate Formation

Synthesis of (E)-2-Styrylaniline

The Heck reaction couples 2-iodoaniline with styrene to form (E)-2-styrylaniline, leveraging palladium catalysis for stereoselectivity:

  • Reagents : 2-Iodoaniline, styrene, Pd(OAc)₂, PPh₃, K₂CO₃, tetrabutylammonium bromide.
  • Conditions : DMF, 100°C, 24 hours.
  • Yield : >80% (reported for analogous systems).

This method favors E-geometry due to syn-addition and oxidative elimination steps inherent to the Heck mechanism.

Carbamate Formation

The amine is treated with methyl chloroformate under basic conditions:

  • Reagents : (E)-2-Styrylaniline, methyl chloroformate, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
  • Workup : Extract with DCM, wash with 1 M HCl and NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/petroleum ether).
  • Yield : 70–85%.

Wittig-Horner Reaction and Nitro Reduction

Wittig-Horner Olefination

A phosphonate-based approach forms the styryl group:

  • Reagents : 2-Nitrobenzyl diethyl phosphonate, benzaldehyde, K₂CO₃.
  • Conditions : DMSO, 18 hours, room temperature.
  • Product : (E)-2-Styrylnitrobenzene.
  • Yield : 72–83%.
Nitro Reduction to Amine

Catalytic hydrogenation or Fe/HCl reduces the nitro group:

  • Reagents : H₂ (1 atm), Pd/C (10%), ethanol.
  • Conditions : Room temperature, 6 hours.
  • Yield : 90–95%.
Carbamate Installation

As in Section 2.1.2.

Alternative Pathway: Epoxide Cyclization

A method adapted from indole synthesis involves epoxidation and acid-mediated cyclization:

  • Epoxidation : Treat (E)-N-Ts-2-styrylaniline with m-CPBA.
  • Cyclization : TFA in DCM induces intramolecular attack, forming an indole intermediate.
  • Carbamate Formation : React intermediate with methyl chloroformate.
  • Yield : 50–60% (over three steps).

Comparative Analysis of Methods

Method Key Step Advantages Limitations Yield (%)
Heck + Carbamate Palladium catalysis High E-selectivity, fewer steps Cost of Pd catalysts 70–85
Wittig + Reduction Phosphonate intermediacy Scalable, avoids Pd Multi-step, nitro reduction 60–75
Epoxide Cyclization TFA-mediated cyclization Novel route, indole intermediates Lower yield, side reactions 50–60

Characterization and Analytical Data

  • ¹H NMR (CDCl₃): δ 7.2–7.6 (m, aromatic), 6.5–6.7 (d, J=16 Hz, styryl CH=CH), 3.7 (s, OCH₃).
  • IR : 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).
  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Optimization

  • Stereochemical Control : Heck and Wittig reactions favor E-geometry, but Z-isomers may form if conditions deviate (e.g., excess base in Wittig).
  • Amine Protection : Unprotected amines during styryl formation may coordinate Pd, requiring inert conditions or temporary protection.
  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:4) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions: Methyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the styryl group, leading to the formation of corresponding epoxides or diols.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamate group to an amine or the styryl group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Amines, alkanes.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Methyl (E)-(2-styrylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for designing new pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of methyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. The styryl group allows the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Styryl vs.
  • Agrochemical vs. Pharmaceutical Roles : Azoxystrobin’s methoxyacrylate group confers antifungal activity, while the styrylphenyl carbamate’s structure suggests possible use in medicinal chemistry (e.g., kinase inhibition) .
Table 2: Toxicity and Bioactivity of Carbamate Analogs
Compound Name Carcinogenicity (Rodent Models) Mutagenicity (Salmonella Assay) Primary Applications
Methyl (E)-(2-styrylphenyl)carbamate Not reported Not reported Hypothesized: Drug discovery
Vinyl carbamate High (liver, lung tumors) Mutagenic after metabolic activation Carcinogenicity research
Ethyl carbamate Moderate (ear duct, liver carcinomas) Weak direct mutagenicity Industrial solvent, former food additive
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Low (regulated due to environmental persistence) Not mutagenic Agricultural fungicide

Key Observations :

  • However, this remains speculative without direct data.
  • Role of Substituents: Electron-deficient groups (e.g., tosyliminomethyl in ) may increase reactivity, whereas bulky styryl groups might sterically hinder enzymatic interactions.

Metabolic and Mechanistic Insights

  • Metabolic Stability : Ethyl carbamate requires metabolic activation (e.g., cytochrome P450) to form mutagenic intermediates, whereas vinyl carbamate is directly reactive . The styrylphenyl group’s extended π-system could alter metabolic pathways, favoring detoxification over activation.
  • This suggests styrylphenyl carbamates may interact differently with detoxifying enzymes.

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl (E)-(2-styrylphenyl)carbamate, and how is stereochemical control achieved?

Answer:
Synthesis typically involves coupling reactions between styrylphenyl precursors and methyl carbamate derivatives. Key steps include:

  • Suzuki-Miyaura cross-coupling for introducing the styryl group, ensuring retention of the E-configuration via palladium catalysis under inert conditions .
  • Carbamate formation using methyl chloroformate or carbodiimide-mediated coupling, with triethylamine as a base to neutralize HCl byproducts .
  • Stereochemical control is maintained by optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to minimize isomerization .
    Validation: Monitor reaction progress via TLC and confirm the E-isomer using NMR (olefinic proton coupling constants: J = 16 Hz) .

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer:
Discrepancies in crystal structure data may arise from poor crystal quality or twinning. Methodological approaches include:

  • Data collection: Use high-resolution synchrotron radiation to improve signal-to-noise ratios .
  • Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data via the TWIN/BASF commands .
  • Validation: Cross-check refined structures against Hirshfeld surface analysis and PLATON’s ADDSYM tool to detect missed symmetry .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • Chromatography: Use GC-MS with a DB-5 column (30 m × 0.25 mm ID) and He carrier gas (1.2 mL/min). Intra-day precision for methyl carbamates can achieve RSD < 0.5% .
  • Spectroscopy:
    • 1H/13C NMR: Confirm olefin geometry (E vs. Z) via coupling constants and aromatic proton splitting patterns .
    • IR: Validate carbamate C=O stretch (1690–1730 cm⁻¹) and N-H absorption (3200–3350 cm⁻¹) .
  • Elemental Analysis: Match calculated vs. observed C, H, N values within ±0.3% .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states for reactions like hydrolysis or photoisomerization .
  • MD Simulations: Analyze solvent effects (e.g., acetonitrile vs. water) on conformational stability using GROMACS .
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding with the carbamate moiety .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions: Store at −20°C in amber vials under argon to prevent hydrolysis and photochemical E-to-Z isomerization .
  • Decomposition Risks: Avoid exposure to moisture (hydrolysis yields phenylenediamine derivatives) and UV light .
  • Monitoring: Periodically check purity via HPLC (C18 column, 254 nm detection) .

Advanced: How can systematic reviews address contradictions in reported biological activity data?

Answer:

  • Meta-Analysis Framework: Follow COSMOS-E guidelines to aggregate data from heterogeneous studies (e.g., varying assay conditions) .
    • Subgroup Analysis: Stratify data by cell lines (e.g., HEK293 vs. HeLa) or exposure times .
    • Dose-Response Modeling: Use Combenefit software to assess synergism/antagonism with co-administered agents .
  • Bias Assessment: Apply ROBINS-I tool to evaluate confounding variables (e.g., solvent DMSO concentration) .

Advanced: What mechanistic insights explain the compound’s fluorescence properties?

Answer:

  • Photophysical Studies: Use time-resolved fluorescence spectroscopy to probe excited-state dynamics. The styryl group’s π-conjugation enables emission at 400–450 nm (λex = 350 nm) .
  • Solvatochromism: Correlate Stokes shift with solvent polarity (e.g., larger shifts in polar aprotic solvents) to confirm intramolecular charge transfer .
  • Quenching Experiments: Add iodide ions to assess accessibility of fluorophore groups, indicating potential for bioimaging .

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